6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
CAS No.: 361170-86-7
Cat. No.: VC4593009
Molecular Formula: C31H28Cl2N4O2
Molecular Weight: 559.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361170-86-7 |
|---|---|
| Molecular Formula | C31H28Cl2N4O2 |
| Molecular Weight | 559.49 |
| IUPAC Name | 6-chloro-3-[3-(2-chlorophenyl)-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C31H28Cl2N4O2/c32-21-13-14-25-23(17-21)29(20-9-3-1-4-10-20)30(31(39)34-25)26-18-27(22-11-5-6-12-24(22)33)37(35-26)28(38)19-36-15-7-2-8-16-36/h1,3-6,9-14,17,27H,2,7-8,15-16,18-19H2,(H,34,39) |
| Standard InChI Key | SNSWSHMBBXAZIC-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl |
Introduction
The compound 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic molecule featuring a quinoline core fused with a pyrazole moiety. It includes multiple substituents such as chloro groups and a piperidine ring, which enhance its potential biological activity. This compound is of interest in medicinal chemistry due to its intricate structure and potential synergistic effects.
Synthesis and Characterization
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of Quinoline Core | Various aromatic amines and aldehydes | Acidic conditions |
| 2 | Introduction of Pyrazole Moiety | Hydrazine derivatives | Basic conditions |
| 3 | Substitution with Chloro and Piperidine Groups | Chlorinating agents, piperidine derivatives | Specific catalysts |
Biological Activities and Potential Applications
Compounds structurally similar to 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one exhibit a range of biological activities:
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Anticancer Activity: Some related compounds show potent anticancer effects due to their ability to interact with specific cellular targets.
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Antibacterial Properties: The presence of quinoline cores in similar compounds has been associated with antibacterial activity.
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Central Nervous System (CNS) Effects: Compounds with piperidine rings may influence CNS functions.
Interaction Studies and Future Research Directions
Understanding how this compound interacts with biological targets is crucial for its development. Key areas of focus include:
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Protein Binding Studies: Investigating the compound's ability to bind to specific proteins or receptors.
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Cellular Assays: Evaluating its effects on cell viability, proliferation, and differentiation.
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In Vivo Models: Testing its efficacy and safety in animal models.
Comparison with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Chloro-N-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]-1-piperidinamine | Contains a piperidine ring | Studied for CNS effects |
| 3-Amino-6-chloro-N-[4-(pyridin-3-yloxy)phenyl]-pyrazinecarboxamide | Exhibits potent anticancer activity | Structurally related via pyrazine scaffold |
| 7-Chloro-N-[4-(thiophenesulfonamido)phenyl]-quinazolinone | Shares quinoline core | Noted for antibacterial properties |
These compounds highlight the diversity of biological activities achievable through variations in chemical structure.
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